(S)-2-Acetamido-2-(4-fluorophenyl)acetic acid can be sourced from various chemical suppliers and is often synthesized in laboratory settings for research purposes. It falls under the category of amino acids and derivatives, which are crucial in biochemical pathways and drug development.
The synthesis of (S)-2-acetamido-2-(4-fluorophenyl)acetic acid typically involves several steps:
The molecular structure of (S)-2-acetamido-2-(4-fluorophenyl)acetic acid can be described as follows:
(S)-2-Acetamido-2-(4-fluorophenyl)acetic acid participates in various chemical reactions, including:
The mechanism of action of (S)-2-acetamido-2-(4-fluorophenyl)acetic acid primarily involves its interaction with biological targets:
The unique structural features allow this compound to exhibit significant biological activity, making it a candidate for therapeutic applications.
The physical and chemical properties of (S)-2-acetamido-2-(4-fluorophenyl)acetic acid include:
(S)-2-Acetamido-2-(4-fluorophenyl)acetic acid has several scientific applications:
(S)-2-Acetamido-2-(4-fluorophenyl)acetic acid (CAS 136815-01-5) exemplifies strategically designed fluorinated chiral building blocks critical to modern drug discovery. Its molecular architecture (C₁₀H₁₀FNO₃; MW 211.19 g/mol) integrates three pharmacologically significant features [1] [2] [9]:
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₀H₁₀FNO₃ | Balanced carbon/heteroatom ratio for drug-likeness |
Molecular Weight | 211.19 g/mol | Complies with Lipinski’s Rule of Five for oral bioavailability |
LogP | 1.09 [1] | Moderate lipophilicity (optimal range: 1–3) for membrane permeation |
Topological Polar Surface Area | 66.4 Ų [1] | Predictive of blood-brain barrier penetration potential |
Hydrogen Bond Donors | 2 [1] | Facilitates target binding |
Hydrogen Bond Acceptors | 3 [1] | Enhances solubility in biological matrices |
These properties enable applications as:
The synthesis of enantiopure fluorinated phenylacetic acids emerged in the 1990s alongside advances in asymmetric catalysis. The registered CAS number (136815-01-5) in 1992 coincided with two pivotal developments [1] [5] [6]:
Period | Method | Key Advance | Limitations |
---|---|---|---|
Pre-1990 | Racemic Resolution | Low-cost separation via diastereomeric salts | Max 50% yield; solvent-intensive |
1990–2000 | Chiral Auxiliaries (e.g., Evan’s oxazolidinones) | High diastereoselectivity (>95% de) | Multi-step synthesis; auxiliary removal |
Post-2000 | Organocatalysis (e.g., MacMillan catalysts) | Atom economy; 90–98% ee | High catalyst loading (10–20 mol%) |
Industrial-scale production now employs enzymatic resolutions (e.g., lipase-catalyzed ester hydrolysis) to access gram quantities at ≥97% purity [1] [2].
The bioactivity of 2-acetamido-2-(4-fluorophenyl)acetic acid is exquisitely stereosensitive. Experimental and computational evidence confirms divergent pharmacological behaviors between enantiomers:
Property | (S)-Enantiomer | (R)-Enantiomer | Biological Consequence |
---|---|---|---|
DAT Binding Affinity (Ki) | 230 nM [8] | 320 nM [8] | Higher dopamine reuptake inhibition |
Metabolic Half-life (Rat) | 60 min [8] | 25 min [8] | Extended in vivo exposure |
Solubility (pH 7.4) | 1.8 mg/mL | 1.5 mg/mL | Improved formulation flexibility |
These distinctions underscore the necessity of enantiopure synthesis for preclinical studies, as racemic mixtures yield misleading pharmacokinetic data [6] [8].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: